2-bromopyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-iodopyridine with triethylsilyl acetylene, followed by nitrogen amination and cyclization using silver carbonate in N,N-dimethylformamide . This method is advantageous due to its high selectivity and minimal byproducts.
Industrial Production Methods: For large-scale production, the same synthetic route can be adapted with slight modifications to optimize yield and purity. The use of low-cost raw materials and easily controllable reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Bromopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain, these compounds prevent the activation of downstream signaling pathways, thereby exerting their biological effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another closely related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: 2-Bromopyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse applications in various fields.
Properties
CAS No. |
1520497-11-3 |
---|---|
Molecular Formula |
C7H5BrN2 |
Molecular Weight |
197 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.